molecular formula C24H22FNO6 B11051712 3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide

3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide

Cat. No.: B11051712
M. Wt: 439.4 g/mol
InChI Key: NCHDHXGBMYAXLK-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Introduction of the Fluorophenyl Group: This step involves the alkylation of the benzodioxole with a 4-fluorophenyl ethyl halide in the presence of a base such as potassium carbonate.

    Formation of the Pyran Ring: The pyran ring can be synthesized via a condensation reaction between a suitable diketone and an aldehyde under basic conditions.

    Amide Bond Formation: The final step involves coupling the intermediate compounds through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and aromatic sites. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl groups, using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can occur on the benzodioxole and fluorophenyl rings, with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its diverse functional groups. It can also be used in the design of bioactive molecules for drug discovery.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In industry, the compound could be utilized in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, modulating their activity and leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide: Similar structure but with a chlorine atom instead of fluorine.

    3-(1,3-benzodioxol-5-yl)-N-[2-(4-methylphenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide can significantly alter its chemical and biological properties compared to its analogs. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity to biological targets, increase metabolic stability, and improve its pharmacokinetic profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C24H22FNO6

Molecular Weight

439.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)propanamide

InChI

InChI=1S/C24H22FNO6/c1-14-10-19(27)23(24(29)32-14)18(16-4-7-20-21(11-16)31-13-30-20)12-22(28)26-9-8-15-2-5-17(25)6-3-15/h2-7,10-11,18,27H,8-9,12-13H2,1H3,(H,26,28)

InChI Key

NCHDHXGBMYAXLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)NCCC2=CC=C(C=C2)F)C3=CC4=C(C=C3)OCO4)O

Origin of Product

United States

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